2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol
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Overview
Description
2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol is a chemical compound with the molecular formula C9H12N4O2 and a molecular weight of 208.22 g/mol . This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core . The synthetic methods can be classified into six distinct categories:
- Synthesis from pyrrole derivatives
- Synthesis via bromohydrazone
- Synthesis via formation of triazinium dicyanomethylide
- Multistep synthesis
- Transition metal-mediated synthesis
- Rearrangement of pyrrolooxadiazines
Chemical Reactions Analysis
2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes and receptors, leading to modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives: These compounds are known for their potent and selective inhibitory activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H12N4O2 |
---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
2-amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanol |
InChI |
InChI=1S/C9H12N4O2/c1-15-9-7-3-2-6(8(14)4-10)13(7)12-5-11-9/h2-3,5,8,14H,4,10H2,1H3 |
InChI Key |
YBKHMPAYZOSMJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NN2C1=CC=C2C(CN)O |
Origin of Product |
United States |
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